1-(bromomethyl)-1-(methoxymethyl)cycloheptane
Description
1-(Bromomethyl)-1-(methoxymethyl)cycloheptane (molecular formula: C₁₀H₁₉BrO, monoisotopic mass: 234.06194 Da) is a bicyclic organobromine compound characterized by a seven-membered cycloheptane ring substituted with both bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups at the same carbon atom . This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cyclization processes. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups creates a polarized environment, enhancing its utility in constructing complex molecules for pharmaceuticals and materials science .
Properties
CAS No. |
1498713-76-0 |
|---|---|
Molecular Formula |
C10H19BrO |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(methoxymethyl)cycloheptane |
InChI |
InChI=1S/C10H19BrO/c1-12-9-10(8-11)6-4-2-3-5-7-10/h2-9H2,1H3 |
InChI Key |
CMSMJGCFPBOYRW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCCC1)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-1-(methoxymethyl)cycloheptane can be achieved through several steps:
Formation of Cycloheptane Derivative: Starting with cycloheptane, a halogenation reaction can introduce a bromine atom to form bromocycloheptane.
Methoxymethylation: The bromocycloheptane can then undergo a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(methoxymethyl)cycloheptane can undergo various types of reactions:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted cycloheptane derivatives.
Oxidation: Cycloheptane carboxylic acid or cycloheptane aldehyde.
Reduction: Cycloheptane derivatives with reduced functional groups.
Scientific Research Applications
1-(Bromomethyl)-1-(methoxymethyl)cycloheptane can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be explored for drug development due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(bromomethyl)-1-(methoxymethyl)cycloheptane would depend on the specific reactions it undergoes. Generally, the bromomethyl group acts as a good leaving group in nucleophilic substitution reactions, while the methoxymethyl group can participate in various oxidation and reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on ring size , substituent groups , and reactivity profiles . Below is a detailed comparison:
1-(Bromomethyl)-1-(sec-Butoxy)cycloheptane
- Molecular Formula : C₁₂H₂₃BrO
- Key Differences: The methoxymethyl group is replaced with a bulkier sec-butoxy (-OCH(CH₂CH₃)₂) substituent. Increased steric hindrance reduces reactivity in SN2 reactions compared to the target compound. Applications: Limited to specialized syntheses requiring bulky ether functionalities.
- Research Note: This compound has been discontinued in commercial catalogs, likely due to challenges in synthesis or stability .
1-(Bromomethyl)-1-Ethylcyclohexane
- Molecular Formula : C₉H₁₇Br
- Key Differences :
- Smaller six-membered cyclohexane ring.
- Ethyl (-CH₂CH₃) substituent instead of methoxymethyl.
- Lacks the electronic polarization of the target compound, leading to slower reaction kinetics in nucleophilic substitutions.
- Research Findings : Dehydrohalogenation yields a single alkene product due to equivalent β-hydrogens, a feature shared with the target compound if steric constraints permit .
1-(Bromomethyl)-1-Methanesulfonylcyclohexane
- Molecular Formula : C₈H₁₅BrO₂S
- Key Differences :
1-(Bromomethyl)-1-(Methoxymethyl)cyclobutane
- Molecular Formula : C₇H₁₃BrO
- Key Differences: Four-membered cyclobutane ring introduces significant ring strain. Enhanced reactivity in ring-opening reactions compared to the more stable cycloheptane analog. Limited thermal stability due to strained geometry .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (Da) | Ring Size | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| 1-(Bromomethyl)-1-(methoxymethyl)cycloheptane | C₁₀H₁₉BrO | 234.06 | 7 | -CH₂Br, -CH₂OCH₃ | Polarized SN2 reactivity |
| 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane | C₁₂H₂₃BrO | 271.22 | 7 | -CH₂Br, -OCH(CH₂CH₃)₂ | Sterically hindered, low reactivity |
| 1-(Bromomethyl)-1-ethylcyclohexane | C₉H₁₇Br | 205.14 | 6 | -CH₂Br, -CH₂CH₃ | Moderate SN2 reactivity |
| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | 255.17 | 6 | -CH₂Br, -SO₂CH₃ | High electrophilicity |
| 1-(Bromomethyl)-1-(methoxymethyl)cyclobutane | C₇H₁₃BrO | 193.09 | 4 | -CH₂Br, -CH₂OCH₃ | High strain, rapid ring-opening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
